Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Established Safety, Efficacy, and
Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amdoxovir

CAS No.: 145514-04-1

Cat. No.: S518366

The table below summarizes quantitative findings from clinical and preclinical studies on Amdoxovir (also

known as DAPD) and its active metabolite, dioxolane guanine (DXG).

Parameter Findings/Value Context/Details
Clinical Doses 25 mg to 600 mg Doses were administered as monotherapy in
Studied treatment-naive and experienced patients; 500 mg

twice daily showed significant antiviral activity [1].

Antiviral Efficacy -0.7 to -1.5 logzo -1.5 logio: median reduction in treatment-naive
(Viral Load copies/mL patients at highest doses [1]. -0.7 logaio: reduction in
Reduction) treatment-experienced patients (500 mg twice daily)
[1].

Intracellular Half- ~16 hours (in vitro); ~9-  Suggests potential for twice-daily (BID) dosing to
life (DXG-TP) 27 hours (human maintain therapeutic coverage [2].

estimate)
Key Resistance K65R, L74V These mutations are associated with decreased
Mutations susceptibility to Amdoxovir [2]. The virus remains

sensitive to Amdoxovir despite M184V and Thymidine
Analog Mutations (TAMS) [2].
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Parameter Findings/Value Context/Details

Safety Profile Well tolerated In short-term (15-day) trials, the majority of adverse
events were reported as mild or moderate in severity

[1].

Key Experimental Protocols for Investigation

For researchers investigating the properties of Amdoxevir, the following methodologies from the literature

can serve as a guide.

Protocol for Assessing Antiviral Activity and Resistance

This protocol is based on in vitro cell culture experiments used to determine the drug's efficacy and the

mutations that confer resistance [2] [3].

e Cell Culture: Use HIV-1-infected primary human peripheral blood mononuclear (PBM) cells.
Activated PBM cells are the primary substrate for HIV infection in vivo and provide a relevant model
for measuring pharmacology [4].

¢ Antiviral Potency Assay: Treat infected cells with varying concentrations of Amdoxovir. The 50%
effective concentration (ECso) is determined by measuring the reduction in viral replication (e.g., via
p24 antigen assay or viral RNA load) compared to an untreated control.

¢ Resistance Selection: Passage the virus in the presence of sub-optimal drug concentrations over
multiple weeks (e.g., 20-28 weeks). Sequence the viral reverse transcriptase (RT) gene to identify
emerging resistance mutations (e.g., K65R, L74V) [2].

¢ Steady-State Kinetic Analysis: To understand resistance at the enzyme level, purify HIV-1 RT with
specific mutations. Perform in vitro assays to determine the inhibition constant (Ki) of the active
triphosphate form, DXG-TP, against mutant and wild-type RT. This analyzes how efficiently the
triphosphate is incorporated and causes chain termination [3].

Protocol for Intracellular Pharmacology

This methodology is critical for understanding the drug's activation and longevity within target cells [2] [4].
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e Cell Processing and Dosing: Isolate primary human PBM cells from donor blood and activate them
with phytohemagglutinin (PHA). Incubate the cells with a clinically relevant concentration of
Amdoxovir (e.g., 10 uM).

¢ Triphosphate Extraction and Quantification: At designated time points post-dosing, wash and lyse
the cells. Extract the phosphorylated nucleotides, including the active metabolite DXG-triphosphate
(DXG-TP). Use validated analytical methods like liquid chromatography-tandem mass spectrometry
(LC-MS/MS) to quantify the intracellular concentration of DXG-TP.

o Half-life Determination: After removing the extracellular drug, measure the decay of DXG-TP levels
over time (e.g., at 0, 4, 8, 12, 16, 20, and 24 hours). The intracellular half-life is calculated from the
slope of the log-linear decline in concentration over time [2].

Mechanistic and Experimental Workflows

The following diagrams illustrate the metabolic activation of Amdoxovir and a generalized workflow for

evaluating its antiviral activity.
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Key Takeaways for Researchers

e Status of Development. Amdoxovir's clinical development was terminated after Phase Il trials
around 2013, so no further human data is expected [5].

¢ Defining the Window: The "therapeutic window" is inferred from dose-ranging studies (e.g., 25-500
mg BID). The upper end would be defined by the dose where mild-to-moderate adverse events
become more frequent or severe, while the lower end is the minimum dose required for a significant
antiviral effect (e.g., >0.5 log reduction) [1].

e Combination Therapy is Key: Early trials indicated that Amdoxovir used in combination with
Zidovudine (ZDV) showed at least additive efficacy and allowed for a lower ZDV dose, which could
improve the overall therapeutic index by limiting ZDV-associated toxicity [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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